molecular formula C16H12O3 B13147686 9,10-Anthracenedione, 1-ethyl-4-hydroxy- CAS No. 61781-88-2

9,10-Anthracenedione, 1-ethyl-4-hydroxy-

Cat. No.: B13147686
CAS No.: 61781-88-2
M. Wt: 252.26 g/mol
InChI Key: XKSHKPUEUSDTSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-ethyl-4-hydroxy- typically involves the Friedel-Crafts acylation of anthracene with phthalic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction produces anthraquinone, which can then be further modified to introduce the ethyl and hydroxy groups .

Industrial Production Methods: Industrial production methods for anthraquinones often involve the oxidation of anthracene using chromium (VI) as an oxidant. Another method includes the Diels-Alder reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Various oxidized derivatives of anthraquinone.

    Reduction: Anthrones and dihydroanthraquinones.

    Substitution: Sulfonated anthraquinones.

Scientific Research Applications

9,10-Anthracenedione, 1-ethyl-4-hydroxy- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in cancer treatment.

    Industry: Utilized in the production of dyes, pigments, and catalysts

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-ethyl-4-hydroxy- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs. The compound can also generate reactive oxygen species (ROS), which can induce oxidative stress in cells .

Comparison with Similar Compounds

Uniqueness: 9,10-Anthracenedione, 1-ethyl-4-hydroxy- is unique due to the presence of both an ethyl and a hydroxy group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

61781-88-2

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

1-ethyl-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O3/c1-2-9-7-8-12(17)14-13(9)15(18)10-5-3-4-6-11(10)16(14)19/h3-8,17H,2H2,1H3

InChI Key

XKSHKPUEUSDTSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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